2-Methoxynaphthalene-1,3,4,5,6,7,8-d7
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Overview
Description
2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is a deuterated form of 2-Methoxynaphthalene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 can be synthesized by the alkylation of β-naphthol with dimethyl sulfate, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions typically involve the use of a deuterated solvent and a deuterium source under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the pharmacokinetic profiles of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the fate of drug molecules in biological systems.
Environmental Studies: Used to trace the movement and transformation of pollutants in the environment.
Material Science: Employed in the study of reaction mechanisms and material properties
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 involves its role as a tracer molecule. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This enables detailed studies of molecular interactions, metabolic pathways, and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: The non-deuterated form, used in similar applications but without the benefits of isotope labeling.
1-Methoxynaphthalene: Another isomer with different substitution patterns, used in various chemical reactions and studies.
Uniqueness
2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and tracing of molecular pathways .
Properties
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-methoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDYPLAQQGJEA-CFWCETGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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